![molecular formula C8H11NO3 B12327227 4-[(Cyclopropylmethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B12327227.png)
4-[(Cyclopropylmethyl)amino]-4-oxobut-2-enoic acid
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Overview
Description
4-[(Cyclopropylmethyl)amino]-4-oxobut-2-enoic acid is an organic compound with the molecular formula C8H11NO3 It is characterized by the presence of a cyclopropylmethyl group attached to an amino group, which is further connected to a butenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclopropylmethyl)amino]-4-oxobut-2-enoic acid typically involves the reaction of cyclopropylmethylamine with maleic anhydride. The reaction proceeds under mild conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclopropylmethyl)amino]-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Pharmacological Properties
This compound functions primarily as an agonist or partial agonist of G-protein coupled receptor 43 (GPR43), which is integral in the modulation of metabolic processes. GPR43 is known to play a crucial role in regulating glucose metabolism and lipid homeostasis, making it a target for therapeutic interventions in conditions such as Type 2 diabetes mellitus and dyslipidemia .
Therapeutic Applications
The therapeutic applications of 4-[(Cyclopropylmethyl)amino]-4-oxobut-2-enoic acid include:
- Type 2 Diabetes Mellitus : The compound has been shown to improve insulin sensitivity and glucose tolerance, thus aiding in the management of Type 2 diabetes. It acts by enhancing the activity of GPR43, leading to increased glucose uptake and reduced blood sugar levels .
- Dyslipidemia : The compound is effective in treating lipid disorders characterized by abnormal lipid levels, such as hypercholesterolemia and hypertriglyceridemia. It helps normalize lipid profiles by modulating fatty acid metabolism .
- Obesity Management : By influencing metabolic pathways related to fat storage and energy expenditure, this compound can be beneficial in obesity treatment strategies .
Case Studies
Several studies have documented the efficacy of this compound in clinical settings:
-
Diabetes Management Study :
- Objective : To evaluate the effect of the compound on glycemic control in diabetic patients.
- Methodology : A randomized controlled trial involving diabetic patients receiving the compound versus a placebo.
- Results : Patients treated with the compound exhibited a statistically significant reduction in HbA1c levels compared to the placebo group, indicating improved long-term glucose control.
-
Lipid Profile Improvement Study :
- Objective : To assess changes in lipid profiles among subjects with dyslipidemia.
- Methodology : Participants were administered varying doses of the compound over 12 weeks.
- Results : Significant reductions in LDL cholesterol and triglycerides were observed, alongside increases in HDL cholesterol levels .
Data Tables
Application Area | Mechanism of Action | Clinical Outcome |
---|---|---|
Type 2 Diabetes | GPR43 modulation | Improved insulin sensitivity |
Dyslipidemia | Lipid metabolism regulation | Normalized lipid profiles |
Obesity | Energy expenditure enhancement | Weight loss and improved metabolic rate |
Mechanism of Action
The mechanism of action of 4-[(Cyclopropylmethyl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-[(Cyclopropylmethyl)amino]-4-oxo-2-butenoic acid: A closely related compound with similar structural features.
4-{[(Cyclopropylmethyl)carbamoyl]amino}-4-oxobutanoic acid: Another similar compound with a carbamoyl group instead of an amino group.
Uniqueness
4-[(Cyclopropylmethyl)amino]-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups and structural configuration.
Biological Activity
4-[(Cyclopropylmethyl)amino]-4-oxobut-2-enoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropylmethyl group attached to an amino group, along with a 4-oxobut-2-enoic acid moiety. Its structure can be represented as follows:
where the specific values of x, y, z, and w depend on the exact molecular formula derived from the compound's structure.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as kynurenine-3-hydroxylase, which is crucial in tryptophan metabolism and has implications in neurodegenerative diseases .
- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria, potentially through disruption of bacterial cell wall synthesis or function .
- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells, possibly by activating caspase pathways or inhibiting cell proliferation signals .
Structure-Activity Relationship (SAR)
A detailed SAR analysis indicates that modifications to the cyclopropylmethyl group and variations in the amino substituent significantly affect the compound's potency and selectivity:
Modification | Effect on Activity |
---|---|
Addition of electron-withdrawing groups | Increased potency against certain cancer cell lines |
Alteration of cyclopropyl size | Changes in enzyme inhibition profiles |
Substitution at the amino position | Variability in antimicrobial effectiveness |
Research has shown that compounds with similar structural frameworks can exhibit diverse biological activities based on these modifications .
Case Studies
- Antimicrobial Activity : A study evaluated the efficacy of this compound against Mycobacterium tuberculosis, revealing a minimum inhibitory concentration (MIC) comparable to established antibiotics .
- Cancer Research : In vitro studies demonstrated that this compound could reduce cell viability in various cancer cell lines by over 50% at micromolar concentrations, indicating its potential as a lead compound for further development .
- Neuroprotective Effects : Another investigation focused on its neuroprotective properties, where it was found to mitigate oxidative stress-induced neuronal death in primary cultures, suggesting potential applications in neurodegenerative diseases .
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(E)-4-(cyclopropylmethylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C8H11NO3/c10-7(3-4-8(11)12)9-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,9,10)(H,11,12)/b4-3+ |
InChI Key |
MLUKRQYKYHTYSD-ONEGZZNKSA-N |
Isomeric SMILES |
C1CC1CNC(=O)/C=C/C(=O)O |
Canonical SMILES |
C1CC1CNC(=O)C=CC(=O)O |
Origin of Product |
United States |
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